molecular formula C5H7N3O2 B3360103 N-hydroxy-2-(1H-imidazol-5-yl)acetamide CAS No. 88368-67-6

N-hydroxy-2-(1H-imidazol-5-yl)acetamide

Cat. No.: B3360103
CAS No.: 88368-67-6
M. Wt: 141.13 g/mol
InChI Key: BPJOZDVGUJBCJF-UHFFFAOYSA-N
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Description

N-hydroxy-2-(1H-imidazol-5-yl)acetamide is a synthetic imidazole derivative intended for research purposes only. It is not for diagnostic or therapeutic use. The imidazole ring is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in many approved drugs . This particular compound features an acetamide group substituted with an N-hydroxy (hydroxamic acid) function at the 2-position of the 1H-imidazole ring. This molecular architecture suggests potential for multifaceted biological interactions, primarily through metal-chelating properties. The hydroxamic acid group is a potent zinc-chelating pharmacophore, indicating that this compound may serve as a key investigational tool in the study of metalloenzymes . One promising area of research involves targeting metallo-β-lactamases (MBLs), which are bacterial enzymes that confer resistance to β-lactam antibiotics. The search for effective MBL inhibitors is a critical public health priority . Structurally similar 1H-imidazole-2-carboxylic acid derivatives have been identified as a novel chemotype for MBL inhibition, where the imidazole core acts as a metal-binding group to interact with zinc ions in the enzyme's active site . Given its hydroxamic acid moiety, this compound may exhibit a similar or potentially enhanced mechanism of action, making it a candidate for restoring the efficacy of existing antibiotics against resistant bacteria. Furthermore, imidazole-containing compounds are extensively investigated for their anticancer properties . They can interact with various cellular targets, including DNA, microtubules, and specific enzymes, to halt cell proliferation . Researchers can utilize this compound to explore its cytotoxicity and mechanism of action in various cancer cell lines. In summary, this compound represents a versatile scaffold for biochemical and pharmacological research, with potential applications in combating antibiotic resistance and oncology. All properties and applications described are hypothetical and based on its structural features, requiring validation through rigorous scientific investigation.

Properties

IUPAC Name

N-hydroxy-2-(1H-imidazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c9-5(8-10)1-4-2-6-3-7-4/h2-3,10H,1H2,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJOZDVGUJBCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60525981
Record name N-Hydroxy-2-(1H-imidazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88368-67-6
Record name N-Hydroxy-2-(1H-imidazol-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-2-(1H-imidazol-5-yl)acetamide typically involves the cyclization of amido-nitriles. One method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for large-scale production. These methods focus on achieving high yields and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2-(1H-imidazol-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield imidazole derivatives with modified functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Metalloproteinase Inhibition

N-hydroxy-2-(1H-imidazol-5-yl)acetamide has been identified as a potent inhibitor of matrix metalloproteinase (MMP)-12. MMPs are crucial in various physiological processes, including tissue remodeling and disease progression in conditions such as asthma, chronic obstructive pulmonary disease (COPD), and cancer. The compound's selectivity for MMP-12 over MMP-1 suggests its potential for treating diseases mediated by MMP-12 without the side effects associated with broader MMP inhibition .

1.2 Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of N-hydroxyacetamides, including those with imidazole moieties, have shown significant inhibitory effects on histone deacetylases (HDACs), which are involved in cancer cell proliferation. One study reported that synthesized derivatives exhibited IC50 values comparable to standard HDAC inhibitors, indicating their potential utility in cancer therapy .

Synthesis and Structural Characterization

2.1 Synthesis Techniques

The synthesis of this compound typically involves the reaction of imidazole derivatives with acetamides under controlled conditions to yield high-purity products. Various methodologies have been employed, including one-pot reactions that avoid hazardous solvents, thus enhancing safety and environmental sustainability .

2.2 Structural Insights

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been utilized to confirm the structure of synthesized compounds. These techniques help elucidate the relationship between structure and biological activity, providing insights into how modifications can enhance efficacy against target enzymes like HDACs and MMPs .

Case Studies

3.1 Inhibitory Activity Against HDACs

In a comparative study involving various hydroxyacetamide derivatives, this compound showed promising results against cervical carcinoma cell lines (HeLa) and breast cancer cells (MCF-7). The study demonstrated that certain derivatives had lower GI50 values than standard chemotherapeutic agents, suggesting their potential as effective anticancer drugs .

3.2 Antimicrobial Properties

Research into the antimicrobial activity of imidazole-based compounds has revealed that they possess significant antibacterial properties. For example, a derivative of this compound was tested against Escherichia coli, showing an inhibition percentage comparable to traditional antibiotics .

Summary Table of Applications

Application Area Details
Metalloproteinase Inhibition Effective against MMP-12; potential treatments for asthma, COPD, and cancer .
Anticancer Activity Inhibits HDACs; demonstrated efficacy against cancer cell lines with competitive IC50 values .
Antimicrobial Properties Exhibits antibacterial activity; tested against E. coli with significant inhibition rates .

Mechanism of Action

The mechanism of action of N-hydroxy-2-(1H-imidazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Core Structural Features

The compound’s structure consists of:

  • Imidazole ring : Positioned at the 5-yl position, providing a heterocyclic aromatic system.
  • Acetamide backbone : Modified with a hydroxyl group (-OH) on the nitrogen atom.

Key analogs and their differences are summarized below:

Compound Name (Reference) Imidazole Substituents Acetamide Modification Key Functional Groups Biological Activity
N-hydroxy-2-(1H-imidazol-5-yl)acetamide 1H-imidazol-5-yl N-hydroxy Hydroxy, acetamide Inferred kinase modulation
N-Hydroxy-acetamidine () None Hydroxylamine derivative Hydroxy, amidine Unknown
Compound 48n () 4-Methyl-2-(methylthio)imidazole N-phenyl acetamide Methylthio, pyridinyl p38α MAP kinase inhibitor
Pimeloyl anilide hydroxamic acid (1e) () Pimeloyl anilide Hydroxamic acid Hydroxamate, aryl Metal chelation (e.g., HDAC inhibition)
N-(4-(4-Fluorophenyl)-methylsulfinyl-imidazole)acetamide () 4-Fluorophenyl, methylsulfinyl Acetamide Sulfoxide, fluorophenyl p38 MAP kinase inhibitor
2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide () 1H-imidazol-5-yl ethyl Cyano-substituted acetamide Cyano, ethyl linker Unknown

Physicochemical Properties

  • Melting Points : Hydroxamic acid derivatives (e.g., 1e) exhibit higher melting points (148–150°C) due to hydrogen bonding, whereas methylsulfinyl analogs () form stable crystals with intermolecular H-bonding .
  • Solubility : The hydroxy group in the target compound may improve aqueous solubility compared to methylthio or fluorophenyl derivatives.
  • Spectroscopic Data :
    • 1H-NMR : Hydroxyacetamide analogs show characteristic peaks for -OH (~8.66 ppm) and imidazole protons (~7.5–8.5 ppm) .
    • MS : Hydroxamic acids (e.g., 1e) exhibit [M+H]+ at m/z 251, while sulfoxide derivatives () display distinct fragmentation patterns .

Pharmacological Activity

  • Kinase Inhibition : Compounds like 48n and ’s sulfoxide derivative target p38 MAP kinase, suggesting that the hydroxyacetamide analog may share similar binding modes via H-bonding with catalytic residues .
  • Metal Chelation : Hydroxamic acids () chelate Zn²⁺ in histone deacetylases (HDACs), whereas the hydroxyacetamide’s weaker chelation capacity may limit such activity .
  • Stereochemical Effects : The (R)-sulfoxide configuration in ’s compound enhances potency, highlighting the importance of stereochemistry in analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-hydroxy-2-(1H-imidazol-5-yl)acetamide derivatives?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including oxidation of thioether precursors to sulfoxides (e.g., using sodium periodate in THF/acetone/water mixtures) . Purification via recrystallization (e.g., ethyl acetate) ensures product integrity. Structural analogs with imidazole cores often utilize regioselective substitution to introduce hydroxyacetamide groups .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard, providing bond lengths, angles, and dihedral angles (e.g., imidazole-phenyl dihedral angles ~24.9°) . Complementary techniques include NMR (for stereochemistry) and IR spectroscopy (functional group verification). Hydrogen-bonding networks in crystals are mapped using geometric parameters (O–H⋯O/N distances: 1.90–2.51 Å) .

Q. What biological screening assays are applicable for imidazole-acetamide derivatives?

  • Methodological Answer : In vitro enzyme inhibition assays (e.g., p38 MAP kinase) are standard, using IC50 measurements . Cell-based assays evaluate cytotoxicity and bioavailability. For example, analogs with fluorophenyl substituents showed enhanced kinase inhibition due to optimized hydrophobic interactions .

Advanced Research Questions

Q. How can enantiomeric resolution of chiral imidazole-acetamide derivatives be achieved, and what analytical tools confirm absolute configuration?

  • Methodological Answer : Enantioselective HPLC using chiral stationary phases (e.g., polysaccharide-based columns) separates sulfoxide enantiomers . Absolute configuration is confirmed via SCXRD with Flack parameter analysis (e.g., (R)-configuration assigned for the first-eluted enantiomer) . Pharmacokinetic differences between enantiomers (e.g., metabolic stability) are assessed using in vitro microsomal assays .

Q. What computational strategies predict the binding interactions of N-hydroxy imidazole-acetamides with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions, such as N-hydroxyacetamide binding to matrix metalloproteinase-9 (MMP-9). Trajectory analysis identifies stable binding poses and key residues (e.g., catalytic zinc coordination) . Density Functional Theory (DFT) calculates electronic properties to rationalize activity trends .

Q. How do substituent variations on the imidazole ring influence physicochemical properties and bioactivity?

  • Methodological Answer : Systematic SAR studies compare analogs with substituents like sulfonyl, methoxy, or halophenyl groups. For example:

  • Electron-withdrawing groups (e.g., -SO2CH3) enhance metabolic stability but reduce solubility .
  • Hydrophobic substituents (e.g., 4-fluorophenyl) improve target affinity but may increase off-target binding .
    Physicochemical profiling includes logP (lipophilicity) and pKa measurements to optimize drug-likeness .

Q. What experimental designs resolve contradictions in activity data for structurally similar imidazole-acetamides?

  • Methodological Answer : Contradictions arise from assay variability (e.g., enzyme source, buffer conditions). Rigorous controls include:

  • Standardized assay protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Orthogonal validation (e.g., SPR for binding affinity vs. enzymatic IC50) .
  • Crystallographic evidence to confirm binding modes (e.g., hydrogen-bonding discrepancies in SCXRD vs. docking) .

Q. How are hydrogen-bonding networks in crystalline derivatives exploited for co-crystal engineering?

  • Methodological Answer : Co-crystallization with water or co-formers (e.g., carboxylic acids) stabilizes 3D networks via O–H⋯O/N and N–H⋯O interactions . SCXRD reveals hydration patterns (e.g., dihydrate forms with water bridges between acetamide carbonyls and imidazole NH groups) . Solvent evaporation under controlled humidity optimizes crystal packing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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